(S)-2-Amino-5-guanidinopentanamide dihydrochloride
Overview
Description
H-Arg-NH2It is a white crystalline powder that is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is commonly used in biochemical research and has applications in the preparation of bioactive peptides and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-NH2.2HCl typically involves the reaction of L-arginine with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization to obtain a high-purity product .
Industrial Production Methods: In industrial settings, the production of H-Arg-NH2.2HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: H-Arg-NH2.2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: H-Arg-NH2.2HCl can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arginine derivatives, while reduction can produce simpler amines .
Scientific Research Applications
H-Arg-NH2.2HCl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of H-Arg-NH2.2HCl involves its interaction with specific molecular targets and pathways. As a derivative of arginine, it can participate in various biochemical processes, including the synthesis of nitric oxide, a key signaling molecule in the body. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
L-arginine: The parent amino acid from which H-Arg-NH2.2HCl is derived.
L-ornithine: Another amino acid that shares structural similarities with arginine.
L-citrulline: A related amino acid involved in the urea cycle.
Uniqueness: H-Arg-NH2.2HCl is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its ability to form stable complexes with DNA aptamers and its use in the synthesis of bioactive peptides make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555514 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14975-30-5 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-5-guanidinopentanamide Bishydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is L-Argininamide dihydrochloride used to modify the surface of poly(sebacic acid) (pSA) microspheres?
A: The research article explores a method to functionalize pSA microspheres with targeting ligands for improved drug delivery. L-Argininamide dihydrochloride, possessing a primary amino group, can react with anhydride groups on the surface of pSA microspheres. [] This reaction forms a stable amide bond, effectively attaching the L-Argininamide to the microsphere surface. [] This modification allows for subsequent attachment of other ligands, like biotin, which can then bind to specific targets (e.g., avidin). [] The ability to attach targeting ligands is crucial for enhancing drug delivery to specific organs or cells, potentially increasing efficacy and reducing side effects.
Q2: What analytical techniques were used to confirm the successful attachment of L-Argininamide dihydrochloride to the pSA microspheres?
A: The researchers employed X-ray photoelectron spectroscopy (XPS) to analyze the surface density of argininamide on the modified microspheres. [] XPS detects the presence and quantity of elements on a material's surface, and the appearance of nitrogen signals after modification confirmed the successful attachment of L-Argininamide. [] Additionally, the bulk concentration of L-Argininamide within the microspheres was determined using 1H NMR spectroscopy after dissolving the microspheres in deuterated chloroform (CDCl3). []
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